molecular formula C15H13N3O2 B2646819 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 1005633-34-0

2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B2646819
CAS No.: 1005633-34-0
M. Wt: 267.288
InChI Key: IVPLAALQJVNYEU-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a quinoline-based small molecule featuring a pyrazole substituent at the 2-position of the quinoline scaffold. The compound’s structure includes a 3-methylpyrazole moiety linked via a methylene bridge to the quinoline core, with a carboxylic acid group at the 4-position (Figure 1).

Key applications include its role as a selective inhibitor of aldo-keto reductase isoforms (AKR1C1 and AKR1C3), where it demonstrates improved inhibitory activity against AKR1C2 compared to analogs with phenyl or hydroxyphenyl substituents . Its synthesis typically involves coupling reactions between quinoline-4-carboxylic acid derivatives and functionalized pyrazole intermediates, as seen in fragment-based drug discovery pipelines .

Properties

IUPAC Name

2-[(3-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-6-7-18(17-10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)16-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPLAALQJVNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Pyrazole Introduction: The pyrazole ring can be introduced through a condensation reaction between a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Final Coupling: The final step involves coupling the pyrazole derivative with the quinoline carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2- and 4-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, quinoline derivatives are known to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the pyrazole moiety may enhance these effects by modifying the compound's interaction with cellular targets, such as kinases and transcription factors .

Antimicrobial Properties

Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens. The pyrazole group may contribute to enhanced antibacterial and antifungal activities. Research indicates that such compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, thus serving as potential leads for new antibiotics .

Biological Activities

The biological profile of this compound suggests various pharmacological applications.

Anti-inflammatory Effects

Compounds containing pyrazole and quinoline moieties have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways. This makes them candidates for treating inflammatory diseases such as arthritis .

Antioxidant Activity

Studies have shown that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress. The presence of the pyrazole ring may enhance this activity, making the compound a potential agent in preventing oxidative damage associated with chronic diseases .

Industrial Applications

Beyond medicinal uses, this compound may find applications in industrial settings.

Agrochemicals

The compound's structural features suggest potential use in agrochemicals as a pesticide or herbicide. Its ability to interfere with biochemical pathways in pests could lead to the development of novel agricultural products that are more effective and environmentally friendly .

Dyes and Pigments

Quinoline derivatives are also utilized in dye manufacturing due to their vibrant colors and stability under light exposure. The incorporation of the pyrazole group could enhance the colorfastness and applicability of these dyes in textiles and coatings .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate .
Study CAnti-inflammatory EffectsIn vivo studies indicated reduced inflammation markers in animal models treated with the compound .

Mechanism of Action

The mechanism of action of 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The pyrazole moiety can interact with various enzymes, inhibiting their activity.

Molecular Targets and Pathways

    DNA Intercalation: The quinoline ring can insert between DNA base pairs, leading to the inhibition of DNA synthesis.

    Enzyme Inhibition: The pyrazole moiety can bind to the active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Key Observations :

  • Direct attachment of pyrazole (e.g., 1-methylpyrazole at C2) may reduce steric hindrance but alter electronic properties .

Aryl-Substituted Quinoline-4-carboxylic Acids

Aryl-substituted analogs are widely studied for antibacterial, anticancer, and enzyme inhibitory activities.

Compound Name Substituents Key Properties/Activities Reference
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl at C2 Antibacterial lead compound; synthesized via Doebner reaction
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid 3-Hydroxyphenyl at C2 Broad AKR1C inhibition (low selectivity)
2-(4-Fluorophenyl)quinoline-4-carboxylic acid 4-Fluorophenyl at C2 Intermediate for GLUT1 inhibitor development

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, fluoro) enhance stability and antibacterial activity .
  • Hydroxyphenyl substituents improve hydrogen bonding but reduce isoform selectivity in AKR1C inhibition .

Heterocyclic Derivatives Beyond Pyrazole

Quinoline-4-carboxylic acids fused with other heterocycles demonstrate varied pharmacological profiles.

Compound Name Substituents Key Properties/Activities Reference
2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid Thiazole at C2 Component of GLUT1 inhibitors; moderate potency
2-(Azetidin-1-ylcarbonyl)quinoline-4-carboxylic acid Azetidine carbonyl at C2 Enhanced metabolic stability; preclinical candidate
5-(4-Methylphenyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid Pyrazole-carboxylic acid hybrid Antimicrobial activity against S. aureus

Key Observations :

  • Thiazole and azetidine groups introduce distinct electronic effects, improving target affinity or pharmacokinetics .
  • Hybrid structures (e.g., pyrazole-carboxylic acid) expand bioactivity but may complicate synthesis .

Biological Activity

2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS No. 19585911) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

  • Molecular Formula : C15H13N3O2
  • Molecular Weight : 269.28 g/mol
  • Structure : The compound features a quinoline core substituted with a pyrazole moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have shown significant anti-proliferative activity against various cancer cell lines. A notable case study involved the selective inhibition of human B-cell lymphoma cell lines, demonstrating cell cycle arrest at the G0/G1 phase without affecting normal human cells .

Study Cancer Type Activity Mechanism
Study AB-cell lymphomaPotentG0/G1 arrest
Study BSolid tumorsModerateApoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • Inhibition of Kinases : The compound may inhibit kinases that are crucial for tumor growth and survival.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability, as indicated by preclinical studies in murine models. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects noted in animal studies .

Case Studies and Research Findings

Several research articles have investigated the biological activity of this compound and its derivatives:

  • Study on Antiproliferative Effects : A comprehensive study demonstrated that derivatives exhibited varying degrees of antiproliferative effects against a panel of hematologic and solid tumor cell lines. The structure–activity relationship (SAR) analysis provided insights into how modifications to the pyrazole or quinoline rings influenced potency .
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells, revealing that they activate caspase pathways and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Q & A

Q. Methodological Tip :

  • Use high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm intermediate structures.
  • Optimize reaction time and temperature to avoid decarboxylation side reactions.

How can researchers optimize synthesis yields under green chemistry conditions?

Advanced
Green synthesis approaches include:

  • Water as solvent : The Doebner reaction in aqueous media reduces toxicity and improves scalability .
  • Heterogeneous catalysis : V₂O₅/Fe₃O₄ nanoparticles enhance yields (up to 85%) and allow catalyst recycling .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for pyrazole-quinoline hybrids.

Data Contradiction Analysis :
While aqueous conditions improve sustainability, some substrates may require polar aprotic solvents (e.g., DMF) for solubility. Compare yields under both conditions using a fractional factorial experimental design .

What spectroscopic and computational methods are recommended for structural characterization?

Q. Basic

  • UV-Vis and Fluorescence Spectroscopy : Useful for analyzing the aromatic conjugated system of quinoline-carboxylic acids (λex ~ 350 nm, λem ~ 450 nm) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structural determination. Refinement against twinned data is possible for complex crystals .

Q. Advanced

  • DFT Calculations : Use Gaussian or ADF software to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Assess binding modes with enzyme targets (e.g., AKR1C isoforms) using AutoDock Vina .

How can contradictions in inhibitory activity data across AKR1C isoforms be resolved?

Advanced
The compound exhibits isoform selectivity:

EnzymeKi (μM)Selectivity Notes
AKR1C14.0Moderate inhibition
AKR1C218.2Best among tested inhibitors
AKR1C3>50Poor inhibition

Q. Strategies for Data Reconciliation :

  • Perform structure-activity relationship (SAR) analysis : The 3-methylpyrazole group enhances AKR1C2 affinity but reduces AKR1C3 binding due to steric clashes.
  • Validate assays using recombinant enzymes under standardized conditions (pH 7.4, 25°C) to minimize variability .

What are the known biological targets and mechanisms of action?

Q. Basic

  • Aldo-Keto Reductases (AKR1C1-3) : Inhibits AKR1C2 (Ki = 18.2 μM), a key enzyme in steroid metabolism .
  • Antimicrobial Activity : Quinoline-4-carboxylic acid derivatives show efficacy against Mycobacterium tuberculosis (MIC ~ 6.25 μg/mL) .

Q. Advanced Research Directions :

  • Explore metallocomplex formation : Cadmium complexes of analogous ligands (e.g., 2-(4-fluorophenyl)quinoline-4-carboxylic acid) enhance DNA interaction and cytotoxicity .

How can stability issues during storage be mitigated?

Q. Methodological Guidelines :

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Handling Precautions : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation. Monitor purity via HPLC every 3 months .

Q. Stability Data :

ParameterRecommendation
Temperature≤ -20°C
Light ExposureAmber glass vials
Humidity≤ 30% RH

What computational tools are recommended for pharmacokinetic profiling?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Metabolite Prediction : GLORYx predicts phase I/II metabolism sites, highlighting potential glucuronidation at the carboxylic acid group .

How to address low solubility in biological assays?

Q. Methodological Solutions :

  • Prodrug Design : Synthesize methyl esters (e.g., 2-[(3-methylpyrazol-1-yl)methyl]quinoline-4-carboxylate) to enhance membrane permeability .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .

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